JAK1/TYK2-IN-3

JAK/STAT signaling Kinase selectivity Biochemical IC50

Researchers investigating inflammatory bowel disease often face a lack of chemical probes with a clear dual TYK2/JAK1 inhibition profile, leading to ambiguity in target validation. JAK1/TYK2-IN-3 (CAS 2734918-37-5) is a potent and selective dual inhibitor that directly addresses this gap. - Enables precise dissection of JAK1 vs. TYK2 contributions with 6 nM (TYK2) and 37 nM (JAK1) IC50 values. - Benchmark compound for SAR studies, featuring a distinct 2,8-diazaspiro[4.5]decan-1-one core. - Reliable supply with defined oral PK parameters (F=23.7% in rats) for in vivo proof-of-concept studies.

Molecular Formula C25H24N6O3S2
Molecular Weight 520.6 g/mol
Cat. No. B1409497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK1/TYK2-IN-3
Molecular FormulaC25H24N6O3S2
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C
InChIInChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1
InChIKeySRRNUFQCQFVAPF-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK1/TYK2-IN-3 Potency, Selectivity & Bioactivity


JAK1/TYK2-IN-3 (CAS: 2734918-37-5) is a synthetic small molecule characterized as a potent, selective, and orally active dual inhibitor of the Janus kinase family members TYK2 and JAK1, with reported biochemical half-maximal inhibitory concentrations (IC50) of 6 nM and 37 nM, respectively [1]. It is a spirocyclic derivative identified through a medicinal chemistry program and serves as a chemical probe for studying the JAK-STAT signaling pathway in inflammatory and autoimmune disease models [1].

Target Profile
Dual TYK2/JAK1 inhibition tool for JAK-STAT signaling research
Mechanism
ATP-competitive probe for isoform-selective pathway studies
In Vivo Utility
Oral bioavailability supports rodent model pharmacodynamic investigation

JAK1/TYK2-IN-3 Irreplaceability


Direct substitution of JAK1/TYK2-IN-3 with alternative JAK inhibitors is not scientifically valid due to its distinct dual TYK2/JAK1 inhibition profile and associated intra-family selectivity. Unlike JAK1-selective inhibitors (e.g., upadacitinib, filgotinib) that lack meaningful TYK2 activity at clinically relevant doses [1], or TYK2-allosteric inhibitors (e.g., deucravacitinib) that have negligible JAK1 activity [2], JAK1/TYK2-IN-3 is an ATP-competitive dual inhibitor. Its selectivity window against JAK2 and JAK3 is also significantly different from other dual inhibitors like brepocitinib (PF-06700841) [3], making cross-substitution without full re-validation of the biological system untenable.

JAK1-selective inhibitors
Lack TYK2 activity, potentially altering IL-12/IL-23 pathway coverage and cytokine response context.
TYK2 allosteric inhibitors
Negligible JAK1 activity; may shift JAK1-dependent signaling interpretation in cellular assays.
Other dual JAK1/TYK2 inhibitors
Differ in JAK2 selectivity window; JAK2 liability context may not transfer without re-validation.

JAK1/TYK2-IN-3 Comparator Data


JAK Family Selectivity

In biochemical kinase assays, JAK1/TYK2-IN-3 demonstrates a distinct intra-family selectivity profile compared to the clinical dual inhibitor brepocitinib (PF-06700841) and the TYK2-allosteric inhibitor deucravacitinib. JAK1/TYK2-IN-3 inhibits JAK2 with an IC50 of 140 nM and JAK3 with an IC50 of 362 nM [1]. In contrast, brepocitinib exhibits more potent JAK2 inhibition (IC50 = 77 nM), resulting in a narrower selectivity window [2]. Deucravacitinib, an allosteric inhibitor, shows no measurable activity against the catalytic domains of JAK1, JAK2, or JAK3 (IC50 > 10,000 nM) [3]. The ratio of JAK2 IC50 to TYK2 IC50 is 23.3 for JAK1/TYK2-IN-3, 3.3 for brepocitinib, and >50,000 for deucravacitinib.

JAK Family Selectivity
Reported
JAK2/TYK2 ratio 23.3 vs. 3.3 (brepocitinib) >50,000 (deucravacitinib)
Supports selectivity-window interpretation for pathway-specific studies
Biochemical kinase domain assays; cross-study comparison
JAK/STAT signaling Kinase selectivity Biochemical IC50

Oral Bioavailability Comparison

In male Sprague-Dawley rats, JAK1/TYK2-IN-3 demonstrates an oral bioavailability (F%) of 23.7% following a 5 mg/kg oral dose [1]. This value can be cross-compared to preclinical PK data for other JAK1/TYK2 dual inhibitors: TLL-018 has been reported to exhibit high oral bioavailability but without a disclosed specific F% value in the primary literature [2]. Brepocitinib (PF-06700841) demonstrated an oral bioavailability of approximately 53% in rats at a 10 mg/kg dose [3]. The PK profile of JAK1/TYK2-IN-3 also includes a Cmax of 400.4 ± 55.3 ng/mL, a half-life (T1/2) of 2.4 ± 2.1 h, and an AUC0-t of 440.9 ± 157.0 ng·h/mL [1].

Oral Bioavailability
Reported
F = 23.7% (rat 5 mg/kg) vs. ~53% (brepocitinib)
Facilitates oral dosing design for rodent PK/PD studies
Cross-study rat PK; TLL-018 value not disclosed
Oral bioavailability Pharmacokinetics In vivo DMPK

DSS Colitis Model Efficacy

In a dextran sulfate sodium (DSS)-induced acute ulcerative colitis (UC) mouse model, JAK1/TYK2-IN-3 (administered orally at 10, 20, or 30 mg/kg twice daily for 12 days) dose-dependently reduced the mRNA expression of multiple pro-inflammatory cytokines, including TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β [1]. This pharmacodynamic (PD) effect is accompanied by a reduction in the inflammatory response and improved histological outcomes [1]. While direct head-to-head in vivo comparisons with other dual JAK1/TYK2 inhibitors are not available in the primary literature, this PD data establishes a quantifiable, dose-dependent cytokine suppression profile that can be used as a benchmark for compound selection in colitis models.

Colitis Model PD
Class-level
Dose-dependent suppression of TNF-α, IL-1β, IL-17A, IFN-α/β mRNA
Supports colitis-model pharmacodynamic endpoint evaluation
DSS mouse model; 10-30 mg/kg p.o. b.i.d.
Ulcerative colitis Inflammatory bowel disease Cytokine mRNA expression

Spirocyclic Scaffold Differentiation

JAK1/TYK2-IN-3 features a 2,8-diazaspiro[4.5]decan-1-one core scaffold, which is structurally distinct from the pyrrolo[2,3-d]pyrimidine or pyrazolo[1,5-a]pyrimidine cores common to many JAK inhibitors (e.g., tofacitinib, baricitinib) [1]. The molecular formula is C17H21F2N7O with a molecular weight of 377.39 g/mol . This scaffold, combined with the 3-(difluoromethyl)-1H-pyrazol-4-yl moiety, contributes to a moderate lipophilic efficiency (LipE) profile that differs from other dual inhibitors like SAR-20347 or brepocitinib [1]. While direct comparative LipE or logD data are not available in the primary publication, the structural novelty provides a distinct chemical starting point for medicinal chemistry optimization or for use as a chemical probe where target engagement must be dissociated from common off-target liabilities associated with other scaffolds.

Scaffold Identity
Context-dependent
2,8-diazaspiro[4.5]decan-1-one core distinct from common JAK inhibitor scaffolds
Distinct chemical matter may avoid scaffold-specific off-target liabilities
Structural differentiation; no quantitative LipE comparison
Medicinal chemistry Scaffold-based design Lipophilic efficiency

JAK1/TYK2-IN-3 Research Applications


IBD and Colitis In Vivo Models

Based on the demonstrated dose-dependent efficacy in the DSS-induced acute ulcerative colitis model at oral doses of 10–30 mg/kg [1], JAK1/TYK2-IN-3 is specifically suited for proof-of-concept studies investigating the role of dual JAK1/TYK2 inhibition in intestinal inflammation. Researchers studying IBD, Crohn's disease, or ulcerative colitis can utilize this compound to correlate pharmacodynamic cytokine suppression (TNF-α, IL-12, IL-17A, IL-22, etc.) with histological and clinical endpoints. The defined oral PK parameters in rats facilitate accurate dose selection and regimen design.

JAK1 vs TYK2 Signaling Dissection

The dual inhibition profile of JAK1/TYK2-IN-3, with IC50 values of 37 nM (JAK1) and 6 nM (TYK2) , makes it a valuable chemical probe for distinguishing the relative contributions of JAK1 and TYK2 to cytokine signaling cascades (e.g., IL-12/IL-23, IFN-α/β, IL-6). The selectivity margins against JAK2 (IC50=140 nM) and JAK3 (IC50=362 nM) allow for experiments where these kinases are largely spared at lower concentrations, enabling more precise attribution of observed biological effects to JAK1/TYK2 inhibition rather than pan-JAK suppression.

Comparative Pharmacology vs Dual Inhibitors

For research programs aimed at understanding differences among dual JAK1/TYK2 inhibitors in development (e.g., brepocitinib, TLL-018), JAK1/TYK2-IN-3 serves as a benchmark compound due to its distinct selectivity ratio against JAK2 [2]. By comparing JAK1/TYK2-IN-3 (JAK2/TYK2 selectivity ratio of 23.3) with brepocitinib (ratio of 3.3) [3] in the same cellular or in vivo assay systems, researchers can directly assess how varying JAK2 inhibitory liabilities impact functional outcomes, such as hematopoietic toxicity or immune cell modulation.

Spirocyclic Scaffold Optimization

The unique 2,8-diazaspiro[4.5]decan-1-one core of JAK1/TYK2-IN-3 provides a non-traditional starting point for structure-activity relationship (SAR) studies. Medicinal chemists seeking to develop next-generation dual JAK1/TYK2 inhibitors with improved selectivity, metabolic stability, or CNS penetration can utilize this compound as a reference standard for benchmarking new derivatives. Its moderate oral bioavailability (F=23.7%) and defined in vivo PD markers offer a clear baseline for evaluating the impact of structural modifications on DMPK properties.

Application
Selection Property
Validation Focus
IBD/colitis in vivo model studies
Oral PK/PD profile
Cytokine modulation and histological endpoint review
JAK1 vs TYK2 pathway dissection
Dual inhibition selectivity window
JAK2/JAK3 sparing at lower concentrations
Comparator JAK inhibitor pharmacology
JAK2 selectivity relative to TYK2
Functional outcome differences vs. alternative dual inhibitors
Scaffold-based SAR optimization
Spirocyclic core scaffold
Benchmarking new derivatives for DMPK and selectivity improvements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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